Lipophilicity-Driven Solubility and Permeability: tBu Ester Outperforms Methyl and Free Acid Forms
The tert-butyl ester confers a computed logP of 1.1 (PubChem XLogP3) versus 0.4 for the methyl ester and −2.19 for the parent 4-amino-4-methylpentanoic acid [1] [2]. This 0.7-unit logP increment over the methyl ester corresponds to a ~5-fold higher theoretical octanol-water partition coefficient, predicting improved passive membrane diffusion and superior solubility in non-polar reaction media (e.g., dichloromethane, THF). For medicinal chemistry campaigns requiring balanced hydrophobicity, the tBu ester avoids the excessive polarity of the free acid (logD₇.₄ ≈ −2.2) that would preclude blood–brain barrier penetration and the insufficient lipophilicity of the methyl ester for optimal cellular uptake.
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.1 (XLogP3-AA, PubChem) |
| Comparator Or Baseline | Methyl ester: logP = 0.4; Free acid: logP = −2.19 |
| Quantified Difference | Δ logP (tBu − Me) = +0.7; Δ logP (tBu − free acid) = +3.29 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025.04.14 release) |
Why This Matters
A 0.7 logP unit increase over the methyl ester translates to approximately 5-fold greater partitioning into lipid bilayers, making the tBu ester the preferred choice for cell-based assays or when organic-phase solubility governs reaction yield.
- [1] PubChem. tert-Butyl 4-amino-4-methylpentanoate (CID 21576016), XLogP3-AA = 1.1. 2025. View Source
- [2] PubChem. Methyl 4-amino-4-methylpentanoate (CID 24973904), XLogP3 = 0.4; Fluorochem product page for 4-amino-4-methylpentanoic acid, logP = −2.19. View Source
